2-[2-(Methoxymethyl)oxiran-2-yl]furan
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Overview
Description
2-[2-(Methoxymethyl)oxiran-2-yl]furan is a chemical compound with the molecular formula C8H10O3. It is also known by other names such as 2-[(Oxiran-2-ylmethoxy)methyl]furan and Furfuryl Glycidyl Ether . This compound is characterized by the presence of a furan ring and an oxirane (epoxide) group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Methoxymethyl)oxiran-2-yl]furan can be synthesized through various methods. One common synthetic route involves the reaction of (2-furyl)methyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)oxiran-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-[2-(Methoxymethyl)oxiran-2-yl]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethyl)oxiran-2-yl]furan involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Oxiranylmethoxy)methyl]furan: This compound is structurally similar and shares similar reactivity due to the presence of the oxirane ring.
(3-Methyloxiran-2-yl)methanol: Another similar compound with an oxirane ring, used in various chemical reactions.
Uniqueness
2-[2-(Methoxymethyl)oxiran-2-yl]furan is unique due to its specific combination of a furan ring and an oxirane group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its applications in various fields, including chemistry, biology, and industry, highlight its importance and versatility .
Properties
IUPAC Name |
2-[2-(methoxymethyl)oxiran-2-yl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-9-5-8(6-11-8)7-3-2-4-10-7/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMSUUPMTGARMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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